molecular formula C16H28ClN3O2 B2573585 1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one CAS No. 2411253-56-8

1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one

Cat. No.: B2573585
CAS No.: 2411253-56-8
M. Wt: 329.87
InChI Key: FQQKXGYINYFXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one is a complex organic compound that features a piperidine ring, a diazepane ring, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Diazepane Ring: The diazepane ring is introduced by reacting the piperidine derivative with a suitable diazepane precursor, often under reflux conditions.

    Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Chlorination: The final step involves the chlorination of the propanone moiety using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with nucleophilic groups replacing the chlorine atom.

Scientific Research Applications

1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol: Similar structure with a phenylethanol moiety.

    (4-Methyl-1,4-diazepan-1-yl)acetic acid: Contains a diazepane ring with an acetic acid moiety.

Uniqueness

1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one is unique due to its combination of a piperidine ring, a diazepane ring, and a chloropropanone moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[3-[(4-acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28ClN3O2/c1-13(17)16(22)20-7-3-5-15(12-20)11-18-6-4-8-19(10-9-18)14(2)21/h13,15H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQKXGYINYFXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)CN2CCCN(CC2)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.